5-Hydroxy-8-methylquinolin-4(1H)-one
Description
5-Hydroxy-8-methylquinolin-4(1H)-one is a quinolinone derivative characterized by a bicyclic aromatic structure with hydroxyl (-OH) and methyl (-CH₃) substituents at positions 5 and 8, respectively. Quinolinones are a class of heterocyclic compounds widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities . The substitution pattern on the quinolinone skeleton significantly influences its physicochemical and biological behavior. For instance, hydroxyl groups enhance hydrogen-bonding capacity, while methyl groups modulate lipophilicity and steric effects .
Properties
IUPAC Name |
5-hydroxy-8-methyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-7(12)9-8(13)4-5-11-10(6)9/h2-5,12H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFMMBPWJADPLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)O)C(=O)C=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Hydroxy-8-methylquinolin-4(1H)-one (also known as 8-hydroxy-2-methylquinoline) is a compound within the quinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a hydroxyl group and a methyl group at the 5 and 8 positions of the quinoline ring, respectively. This structure contributes to its biological activity by enhancing lipophilicity and facilitating interaction with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of 8-hydroxyquinoline exhibit significant antimicrobial properties. A study demonstrated that various substituted quinolinones, including this compound, were tested against several pathogenic bacteria.
| Compound | Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 22 | 0.0625 |
| Klebsiella pneumoniae | 25 | 0.125 | |
| Pseudomonas aeruginosa | 24 | 0.125 |
These results suggest that the compound has potent antibacterial activity, particularly against Gram-positive bacteria .
Antiviral Activity
The antiviral potential of this compound has been explored in the context of several viral infections. A notable study assessed its efficacy against H5N1 avian influenza viruses. The compound exhibited moderate antiviral activity, with growth inhibition percentages correlating with increased lipophilicity .
Anticancer Activity
The anticancer properties of quinoline derivatives are well-documented. Research involving various cell lines has shown that compounds related to this compound can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. For instance, a study found that certain derivatives demonstrated selective cytotoxicity against HeLa cells (cervical cancer) without affecting non-cancerous fibroblasts .
The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to chelate metal ions, which is critical in many biochemical processes. This chelation can disrupt essential enzyme functions in pathogens or cancer cells, leading to growth inhibition or cell death .
Case Studies
- Antibacterial Efficacy : In a comparative study, various quinoline derivatives were evaluated for their antibacterial properties against resistant strains. The results indicated that this compound exhibited superior activity compared to standard antibiotics .
- Antiviral Screening : A focused investigation on the antiviral effects of this compound revealed that modifications in its chemical structure could enhance its efficacy against specific viral targets, suggesting a pathway for drug development against emerging viral threats .
Chemical Reactions Analysis
Reactivity of Hydroxyquinolinones
Hydroxyquinolinones participate in nucleophilic substitution and oxidation reactions:
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Iodination : 4(1H)-quinolone reacts with iodine and n-butylamine in DMF to form 3-iodo-4(1H)-quinolone (General Procedure B, ).
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Oxidative cleavage : Enzymes like 1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase (HOD) catalyze cofactor-free ring cleavage of hydroxyquinolinones, producing carbon monoxide and N-acetylanthranilate (Hernandez-Ortega et al., 2014, ).
Key Reaction Pathways for Analogous Compounds
Proposed Reactivity for 5-Hydroxy-8-methylquinolin-4(1H)-one
Based on structural analogs, potential reactions include:
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinolinone derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of 5-hydroxy-8-methylquinolin-4(1H)-one with structurally related compounds:
Table 1: Structural and Functional Comparison of Quinolinone Derivatives
Key Observations :
Substituent Position and Bioactivity: The hydroxyl group at C5 (target compound) vs.
Spectral Distinctions: In ¹H NMR, the methyl group in this compound is expected near δ 2.5, similar to 4-hydroxy-8-methylquinolin-2(1H)-one . Aromatic protons in quinolinones typically resonate between δ 6.8–8.5, with shifts influenced by substituent electronic effects .
Pharmacological Trends: Chlorinated derivatives (e.g., 5-chloro-4-hydroxyquinolin-2(1H)-one) exhibit stronger antifungal activity due to the electron-withdrawing effect of chlorine, which may disrupt microbial cell walls . Methoxy groups (e.g., in 4-hydroxy-7-methoxyquinolin-2(1H)-one) improve solubility but may reduce potency compared to methylated analogs .
Q & A
Basic Research Questions
Q. What are the key steps to optimize the synthesis of 5-Hydroxy-8-methylquinolin-4(1H)-one for high purity?
- Methodological Answer : Synthesis optimization typically involves refluxing equimolar reactants (e.g., substituted hydroxyquinolines and acids) in anhydrous solvents like THF with catalytic HCl. Monitoring via thin-layer chromatography (TLC) and purification using silica gel column chromatography (e.g., CH₂Cl₂/hexane mixtures) ensures purity. Recrystallization from methanol or ethanol further enhances yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., δ 1.6–2.5 ppm for methyl/methylene groups, aromatic protons at δ 6.3–7.9 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight via parent ion peaks (e.g., m/z 272–284 for derivatives) .
- HPLC : Validates purity (>97%) post-synthesis .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation). In case of exposure, consult a physician immediately and provide the safety data sheet (SDS). Work in a fume hood to minimize inhalation hazards .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, HF) predict the electronic properties of this compound?
- Methodological Answer : Employ ab initio (Hartree-Fock) or density functional theory (B3LYP) to calculate vibrational frequencies, HOMO-LUMO gaps, and dipole moments. Basis sets like 6-31G(d,p) optimize molecular geometry, while spectral simulations (FT-IR/Raman) validate experimental data .
Q. What experimental design is suitable for evaluating the biological activity of this compound?
- Methodological Answer : Use NIH3T3 cell lines for cytotoxicity assays (MTT protocol):
Culture cells in RPMI-1640 medium with 10% fetal bovine serum.
Treat with compound gradients (e.g., 1–100 µM) for 72 hours.
Add MTT reagent, incubate, and measure absorbance at 570 nm to quantify cell viability .
Q. How to resolve contradictions in spectral data during structural elucidation?
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
